Superior Potency at Human GPR119: APD668 vs. MBX-2982
APD668 exhibits a 1,852-fold higher potency at human GPR119 compared to MBX-2982, as determined by cAMP accumulation assays in recombinant cell lines. APD668 activates human GPR119 with an EC50 of 2.7 nM [1], whereas MBX-2982 activates human GPR119 with an EC50 of 5,000 nM (5 µM) [2].
| Evidence Dimension | Potency at human GPR119 (cAMP assay) |
|---|---|
| Target Compound Data | EC50 = 2.7 nM |
| Comparator Or Baseline | MBX-2982: EC50 = 5,000 nM (5 µM) |
| Quantified Difference | APD668 is 1,852-fold more potent |
| Conditions | Human GPR119 overexpressed in HEK293 cells; cAMP accumulation assay |
Why This Matters
Higher potency translates to lower compound usage per experiment, reducing cost and minimizing off-target effects in cell-based assays.
- [1] Semple, G., et al. (2011). Discovery of fused bicyclic agonists of the orphan G-protein coupled receptor GPR119 with in vivo activity in rodent models of glucose control. Bioorganic & Medicinal Chemistry Letters, 21(10), 3134-3141. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MBX-2982 ligand activity chart. View Source
